3-Methoxy-3'-trifluoromethylbenzophenone
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Overview
Description
3-Methoxy-3’-trifluoromethylbenzophenone is an organic compound with the molecular formula C15H11F3O2 It is a derivative of benzophenone, characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3’-trifluoromethylbenzophenone typically involves the reaction of 3-methoxybenzoyl chloride with 3-trifluoromethylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Methoxy-3’-trifluoromethylbenzophenone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3’-trifluoromethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzophenone structure can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of 3-trifluoromethylbenzophenone
Reduction: Formation of 3-methoxy-3’-trifluoromethylbenzhydrol
Substitution: Formation of various substituted benzophenones depending on the nucleophile used
Scientific Research Applications
3-Methoxy-3’-trifluoromethylbenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methoxy-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-Trifluoromethylbenzophenone: Lacks the methoxy group, which affects its solubility and interaction with other molecules.
4-Methoxy-3’-trifluoromethylbenzophenone: Similar structure but with different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness
3-Methoxy-3’-trifluoromethylbenzophenone is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(3-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-13-7-3-5-11(9-13)14(19)10-4-2-6-12(8-10)15(16,17)18/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVDWEZJGAFOIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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